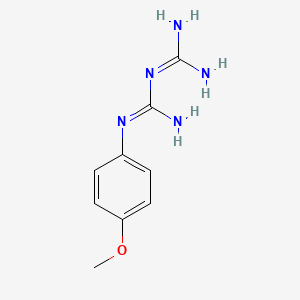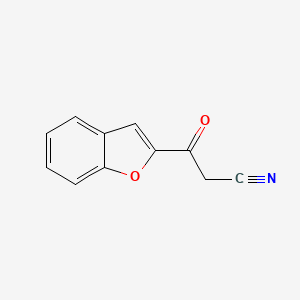
Ethanone, 1-phenyl-, 2,2-diphenylhydrazone
Vue d'ensemble
Description
“Ethanone, 1-phenyl-, 2,2-diphenylhydrazone” is a chemical compound with the molecular formula C14H12O . It is also known by other names such as Acetophenone, 2-phenyl-; Benzoin, deoxy-; Benzyl phenyl ketone; Deoxybenzoin; Desoxybenzoin; Phenyl benzyl ketone; 1,2-Diphenylethanone; 2-Phenylacetophenone; 1,2-Diphenylethan-1-one .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-phenyl-, 2,2-diphenylhydrazone” can be analyzed based on its molecular formula C14H12O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Ethanone, 1-phenyl-, 2,2-diphenylhydrazone” has a molecular weight of 196.2445 . It has a boiling point of 593.2 K and a fusion temperature of 329 K . The enthalpy of vaporization is 68.1 kJ/mol at 411 K .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Ethanone derivatives have been synthesized and evaluated for their potential as estrogen receptor modulators. These compounds, including various diaryl and triaryl hydrazone derivatives, have shown significant activities in anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial applications. Specifically, certain compounds demonstrated notable uterotrophic inhibition and cytotoxicity against human malignant breast cell lines (Pandey, Pal, Dwivedi, & Hajela, 2002).
Antimicrobial and Antioxidant Properties
- A novel series of compounds, including ethanone derivatives, have been prepared and assessed for their anti-inflammatory, antioxidant, and antimicrobial activities. The study revealed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities for selected compounds, highlighting their potential as lead compounds for future drug discovery studies (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Bioreduction for Chiral Building Blocks
- Ethanone derivatives have been utilized in the bioreduction process to produce optically pure chiral building blocks, essential for the pharmaceutical industry. Two enantiocomplementary carbonyl reductases were discovered, enabling the efficient conversion of 2-hydroxyacetophenone to its respective enantiomers with excellent stereochemical selectivity and yield. This biocatalytic method presents a practical approach for preparing chiral compounds with high productivity (Cui, Zhang, Fan, Zheng, Chang, & Wei, 2017).
Molecular Docking and ADMET Studies
- Ethanone derivatives have been explored for their antimicrobial properties through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. The research aimed to assess the binding efficacy of ethanone compounds with proteins in Staphylococcus aureus. The findings demonstrated good binding affinities with certain proteins, indicating the potential of ethanone derivatives in antimicrobial applications. ADMET studies further supported the compound's potential as a drug candidate with favorable pharmacokinetic and safety profiles (Sri Satya, S. B. V., & Aiswariya, 2022).
Propriétés
IUPAC Name |
N-phenyl-N-(1-phenylethylideneamino)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBSHMKRSVRCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282590 | |
| Record name | 1-Phenylethanone 2,2-diphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-phenyl-, 2,2-diphenylhydrazone | |
CAS RN |
3741-90-0 | |
| Record name | 1-Phenylethanone 2,2-diphenylhydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-phenyl-, 2,2-diphenylhydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenylethanone 2,2-diphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-phenyl-, 2,2-diphenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)











